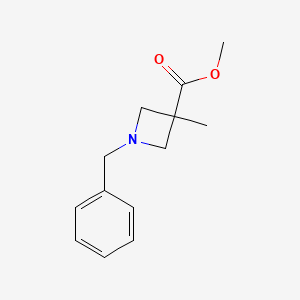

Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-methylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHUMJLQQSVXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-methylazetidine-3-carboxylate typically involves the reaction of 1-benzyl-3-methylazetidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-methylazetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding amides or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

Methyl 1-benzyl-3-methylazetidine-3-carboxylate has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity. For instance, derivatives of azetidine compounds have shown promise as inhibitors of specific kinases involved in cancer and inflammatory diseases. The compound's ability to act as a scaffold for drug design makes it a valuable asset in pharmaceutical research .

Case Study: Inhibitory Activity

A study highlighted the synthesis of azetidine derivatives, including this compound, which demonstrated inhibitory effects on PI3K pathways associated with cancer progression. The derivatives exhibited varying degrees of potency against different cancer cell lines, indicating their potential as therapeutic agents .

Organic Synthesis

Synthetic Versatility

The compound serves as an important intermediate in organic synthesis. Its unique azetidine structure enables the formation of various functional groups through standard organic reactions such as alkylation, acylation, and cycloaddition. This versatility is crucial for producing complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Room temperature, 24 hours | 85 | |

| Acylation | Reflux in dichloromethane | 90 | |

| Cycloaddition | Under UV light | 75 |

Materials Science

Polymer Chemistry

Recent advancements have explored the incorporation of this compound into polymer matrices to enhance material properties. The compound's functional groups allow for chemical bonding with polymer chains, potentially improving thermal stability and mechanical strength .

Case Study: Polymer Modification

In a study examining the effects of azetidine-based monomers on polyurethanes, it was found that the inclusion of this compound improved the tensile strength and elasticity of the final product. The modified polymers showed enhanced performance characteristics suitable for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-methylazetidine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound’s azetidine ring may facilitate binding to enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 1-Benzhydrylazetidine-3-carboxylate (CAS: 53871-06-0)

Benzyl 3-Hydroxyazetidine-1-carboxylate (CAS: 128117-22-6)

Benzyl 3-(Hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS: 2169192-35-0)

Physicochemical Properties

Biological Activity

Methyl 1-benzyl-3-methylazetidine-3-carboxylate is a compound of interest due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article consolidates various research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a benzyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 233.26 g/mol. The structural characteristics contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

- Target Enzymes : The compound can inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Cell Signaling : It modulates signaling pathways that are crucial for cell growth and differentiation, influencing gene expression and cellular metabolism.

- Transport Mechanisms : Its transport within cells is facilitated by specific transporters, which affects its distribution and overall biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action may involve disruption of the bacterial cell wall or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and colon cancer cells.

- IC50 Values : The effective concentration at which 50% inhibition occurs (IC50) varies based on the specific cancer type, indicating selective activity against certain malignancies.

Study on COX-2 Inhibition

A notable study focused on the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression:

| Compound | IC50 Value (µM) | Remarks |

|---|---|---|

| This compound | 15.2 | Moderate inhibitor |

| Indomethacin | 0.5 | Strong inhibitor |

This study highlighted that while the compound exhibits some inhibitory effects on COX-2, it is less potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Biochemical Pathways

This compound interacts with several metabolic pathways:

- Amino Acid Synthesis : It plays a role in modulating enzymes involved in amino acid metabolism.

- Signal Transduction : The compound can influence pathways related to cell survival and apoptosis by interacting with key signaling molecules.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with potential for central nervous system penetration.

- Metabolism : It undergoes metabolic transformations mediated by cytochrome P450 enzymes, which can affect its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-benzyl-3-methylazetidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives are often prepared by alkylation of azetidine precursors with benzyl halides, followed by esterification. Reaction optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to minimize side products like over-alkylation. Characterization via and ensures product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, methyl ester protons appear as singlets near δ 3.6–3.8 ppm.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves 3D conformation. Software like SHELXL refines structural parameters (e.g., bond angles, torsional strain) and identifies crystallographic disorder .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the stability of this compound under varying pH, temperature, or solvent conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- HPLC Monitoring : Tracks degradation products under acidic/basic conditions.

- Crystallographic Stability : Mercury software visualizes void spaces in the crystal lattice, which correlate with hygroscopicity or solvent retention .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the azetidine ring’s conformation, and what experimental/computational tools are required?

- Methodological Answer : The Cremer-Pople method defines ring puckering using amplitude () and phase () coordinates derived from atomic displacements. For azetidine rings (4-membered), puckering is analyzed via:

- X-ray Data : Extract Cartesian coordinates from crystallographic refinements (SHELXL) .

- Software : Mercury calculates puckering parameters and visualizes pseudorotation pathways .

- Contradiction Analysis : Discrepancies between computed (DFT) and experimental puckering values may arise from crystal packing forces or solvent effects .

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodological Answer :

- SHELXL Refinement : Use PART instructions to model disorder (e.g., split benzyl group positions). The "FREE" flag reserves 5% of reflections for cross-validation (R-factor monitoring).

- Electron Density Maps : Mercury’s isosurface plots identify ambiguous regions. Suppress false minima by applying geometric restraints (e.g., SIMU/DELU for bond/angle similarity) .

Q. What computational strategies predict biological activity or binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina docks the compound into protein active sites (e.g., enzymes targeted by azetidine derivatives). Parameterize partial charges using Gaussian-based DFT calculations.

- MD Simulations : GROMACS or AMBER simulate ligand-protein stability in aqueous environments. Analyze hydrogen bonds or hydrophobic interactions using trajectory data.

- Limitations : If experimental bioactivity data are absent (common for novel azetidines), validate computational models with analogous compounds (e.g., azetidine-3-carboxylates with known enzyme inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s puckering parameters or crystallographic packing?

- Methodological Answer :

- Statistical Validation : Compare multiple datasets (e.g., CSD entries) to identify outliers. Mercury’s packing similarity tool quantifies structural overlaps .

- DFT Benchmarking : Optimize gas-phase geometry and compare with crystal structures to isolate environmental effects (e.g., solvent vs. solid-state packing) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.